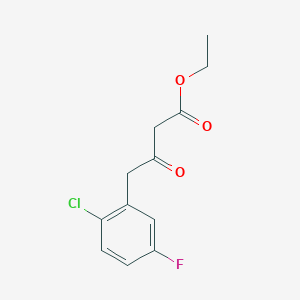

Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate

Description

Properties

Molecular Formula |

C12H12ClFO3 |

|---|---|

Molecular Weight |

258.67 g/mol |

IUPAC Name |

ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)7-10(15)6-8-5-9(14)3-4-11(8)13/h3-5H,2,6-7H2,1H3 |

InChI Key |

GJDZGBYUEZZFGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=C(C=CC(=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Parameters and Optimization

-

Catalyst System : Keto reductase and glucose dehydrogenase in a 2:3 mass ratio, with NADPH (0.1–0.3% substrate mass).

-

Solvent : Ethyl acetate or ethylene dichloride in purified water (8–15 g/mL substrate concentration).

-

Conditions : 28–33°C, pH 6.0–7.5 maintained via sodium phosphate buffer, 6–10 hours.

Post-reaction steps include filtration, solvent extraction, and reduced-pressure distillation, achieving crude yields of 85–92%. Enzymatic methods minimize racemization but require precise control of cofactor regeneration.

Claisen Condensation with Aryl Halides

Claisen condensation between ethyl acetoacetate and 2-chloro-5-fluorophenylacetyl chloride is a widely adopted route. Sigma-Aldrich lists analogous compounds (e.g., ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate) synthesized via this method.

Procedure and Challenges

-

Acylation : Ethyl acetoacetate reacts with 2-chloro-5-fluorophenylacetyl chloride in anhydrous THF at 0–5°C.

-

Base : Triethylamine (1.2 eq) scavenges HCl, preventing ester hydrolysis.

-

Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.

Yields reach 70–78%, but competing keto-enol tautomerism necessitates low temperatures and rapid quenching.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling integrates the aryl group into the β-keto ester backbone. A Technical Disclosure Commons protocol for ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate exemplifies this approach.

Reaction Schema

-

Boronic Acid Preparation : 2-Chloro-5-fluorophenylboronic acid synthesized from the corresponding bromide.

-

Coupling : React with ethyl 3-oxo-4-chlorobutanoate using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.

This method achieves 65–72% yield, with residual palladium removed via activated charcoal filtration.

Comparative Analysis of Methodologies

Biocatalytic routes excel in stereochemical control but demand costly enzymes. Claisen condensation offers simplicity but struggles with side reactions. Cross-coupling balances scalability and precision, albeit with moderate yields.

Industrial-Scale Purification

Post-synthetic purification employs:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-(2-chloro-5-fluorophenyl)-3-oxobutanoic acid.

Reduction: Ethyl 4-(2-chloro-5-fluorophenyl)-3-hydroxybutanoate.

Substitution: Products depend on the nucleophile used, such as ethyl 4-(2-amino-5-fluorophenyl)-3-oxobutanoate.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate is primarily recognized for its role in the development of pharmaceutical agents. Its structural features contribute to biological activity, particularly in the synthesis of heterocyclic compounds.

Antimicrobial Activity

Research has indicated that compounds containing chlorine and fluorine atoms often exhibit enhanced biological activity. For instance, a study highlighted that chlorine-containing heterocycles showed promising antibacterial properties against Escherichia coli and other pathogens, suggesting that this compound could be a candidate for further investigation in antimicrobial drug development .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been documented. A series of derivatives synthesized from similar frameworks demonstrated significant inhibition of inflammatory markers in vitro, indicating a pathway for developing new anti-inflammatory drugs .

Agrochemical Applications

In agrochemistry, this compound can be utilized as a precursor for developing herbicides and pesticides. The presence of halogen substituents enhances the lipophilicity and bioactivity of the resulting compounds.

Herbicide Development

Compounds derived from this structure have been tested for herbicidal activity against various weed species. The chlorinated and fluorinated derivatives showed improved efficacy compared to non-halogenated analogs, suggesting that this compound could be pivotal in formulating effective agrochemicals .

Synthetic Methodologies

The compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through various reactions.

Synthesis of Heterocycles

This compound has been employed in the synthesis of various heterocycles via cyclization reactions. These synthetic pathways are crucial for creating diverse libraries of compounds for biological testing .

Case Studies and Data Tables

The following table summarizes key findings from studies involving this compound:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents on the phenyl ring can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Halogen Effects: Bromine (Br) in Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate increases molecular weight significantly (319.58 g/mol) compared to the target compound (258.68 g/mol). Bromine’s polarizability may enhance reactivity in substitution reactions .

- Pyridine vs.

Biological Activity

Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12ClFNO3

- Molecular Weight : Approximately 258.68 g/mol

- Functional Groups : The compound features a 4-oxobutanoate moiety linked to a phenyl group with chlorine and fluorine substituents at the 2 and 5 positions, respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that this compound may modulate enzyme activities and influence signaling pathways associated with inflammatory responses.

- Enzyme Modulation : Similar compounds have been shown to inhibit proinflammatory cytokine production by interfering with Toll-like receptor (TLR) signaling pathways, specifically TLR4. This interaction leads to the suppression of intracellular signaling cascades, resulting in reduced cytokine production.

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated significant antibacterial effects against various pathogens, indicating potential applications in treating infections .

Case Studies

- Anticancer Potential : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values comparable to established anticancer drugs, suggesting promising therapeutic potential against specific cancer types .

- Inhibition Studies : A recent study highlighted the inhibitory effects of related compounds on key enzymes involved in cancer progression. These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation into its pharmacological applications .

Comparison of Biological Activities

Q & A

Q. What are the established synthetic methodologies for Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction between ethyl 4-chloroacetoacetate and a substituted triazinone derivative using KOH in ethanol/DMF, yielding 38% product after recrystallization . Another approach involves microwave-assisted Claisen-Schmidt condensation, as seen in , where ethyl 3-oxobutanoate reacts with substituted aldehydes and urea under basic conditions (e.g., potassium tert-butoxide) to form pyrimidine derivatives . Key steps include optimizing stoichiometry, solvent choice (ethanol/DMF), and reaction time (2–4 minutes under microwave irradiation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- Mass spectrometry (MS) : For determining exact mass (e.g., 274.03 g/mol as per ) and fragmentation patterns .

- NMR spectroscopy : To confirm the presence of the 2-chloro-5-fluorophenyl group and β-ketoester functionality (δ ~2.5–3.5 ppm for methylene protons adjacent to the ketone) .

- IR spectroscopy : Identification of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-F/C-Cl bonds .

Q. What are the common reaction pathways involving the β-ketoester moiety?

The β-ketoester group undergoes keto-enol tautomerism, enabling reactions such as:

- Alkylation : Reacting with alkyl halides to form substituted derivatives.

- Condensation : With aldehydes/urea to form heterocycles (e.g., pyrimidines, as in ) .

- Hydrolysis : Acidic/alkaline conditions cleave the ester to yield carboxylic acids or salts .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution reactions (e.g., 38% in ) be improved?

Potential strategies include:

- Catalyst optimization : Transitioning from KOH to phase-transfer catalysts or organocatalysts to enhance reaction efficiency .

- Solvent screening : Testing polar aprotic solvents (e.g., acetonitrile) to improve nucleophilicity.

- Temperature control : Conducting reactions under reflux or using microwave-assisted heating to reduce side products .

Q. What computational methods validate the conformational stability of this compound?

- DFT calculations : To model the keto-enol equilibrium and predict tautomer stability .

- Molecular docking : For assessing interactions with biological targets (e.g., enzymes in ) .

- X-ray crystallography : As demonstrated in , crystallographic data can confirm bond angles and planarity of the aromatic ring .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Fluorine/chlorine effects : The electron-withdrawing nature of Cl/F enhances electrophilicity, potentially increasing binding affinity to targets like kynurenine-3-hydroxylase ( ) .

- Derivatization : Replacing the ethyl ester with methyl or tert-butyl groups alters lipophilicity, affecting bioavailability.

Q. How can contradictory data between spectroscopic and chromatographic analyses be resolved?

- Multi-technique validation : Cross-reference NMR/IR data with HPLC purity assays ( ) .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled compounds to clarify ambiguous peaks in NMR .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.